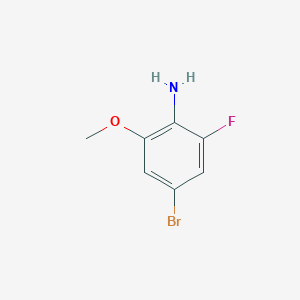

4-Bromo-2-fluoro-6-methoxyaniline

Description

4-Bromo-2-fluoro-6-methoxyaniline (CAS: 1261216-27-6) is a halogenated aniline derivative with the molecular formula C₇H₇BrFNO and a molecular weight of 220.04 g/mol . Its structure features a bromine atom at position 4, fluorine at position 2, and a methoxy group at position 6 on the aromatic ring. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, owing to its reactive amino group and halogen substituents, which enable further functionalization .

Properties

IUPAC Name |

4-bromo-2-fluoro-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWYWIXRAJDEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-fluoro-6-methoxyaniline involves the bromination of 2-fluoro-6-methoxyaniline. In this process, 2-fluoro-6-methoxyaniline is dissolved in acetonitrile, and N-bromosuccinimide is added as the brominating agent. The reaction is carried out at 30°C for 2 hours . After the reaction is complete, the solution is concentrated, and the product is purified using silica gel column chromatography.

Industrial Production Methods

Industrial production methods for 4-Bromo-2-fluoro-6-methoxyaniline typically involve large-scale bromination reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of brominating agents and the potential hazards associated with the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methoxyaniline can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted anilines.

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of corresponding amines.

Scientific Research Applications

4-Bromo-2-fluoro-6-methoxyaniline is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and protein modifications.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-methoxyaniline depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine and fluorine) and an electron-donating group (methoxy) on the benzene ring influences its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or proteins, affecting their function and activity.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires protection from light and storage under inert atmospheres at 2–8°C .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

- Purity : Typically available at 95% purity (MFCD22418610) .

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s reactivity and applications are influenced by the positions and types of substituents. Below is a comparison with closely related bromo-fluoro-aniline derivatives:

Substituent Effects :

- Methoxy (OCH₃) vs. Methyl (CH₃) : Methoxy is electron-donating via resonance, increasing ring reactivity toward electrophilic substitution, whereas methyl is weakly electron-donating via induction .

- Halogen Position : Bromine at position 4 (para to NH₂) in the target compound may direct further substitutions differently compared to bromine at positions 2 or 3 in analogs .

Biological Activity

4-Bromo-2-fluoro-6-methoxyaniline is an aromatic amine compound characterized by the presence of bromine, fluorine, and methoxy substituents on the benzene ring. This unique combination of functional groups suggests potential biological activities that merit detailed investigation. The compound's structure can be represented as follows:

- Molecular Weight : Approximately 220.04 g/mol

- Solubility : Soluble in methanol and other organic solvents

- Chemical Structure :

| Position | Substituent |

|---|---|

| 2 | Bromine (Br) |

| 4 | Fluorine (F) |

| 6 | Methoxy (OCH₃) |

Biological Activity Overview

Research indicates that compounds similar to 4-bromo-2-fluoro-6-methoxyaniline exhibit various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

- Antiparasitic Activity : The structural characteristics hint at potential efficacy against parasitic infections, particularly those caused by protozoa.

- Enzyme Inhibition : The compound may interact with specific enzymes, influencing metabolic pathways.

The biological effects of 4-bromo-2-fluoro-6-methoxyaniline are likely mediated through its interactions with molecular targets such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance lipophilicity, potentially improving membrane permeability and interaction with biological membranes.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study investigated the antimicrobial effects of various aniline derivatives, including 4-bromo-2-fluoro-6-methoxyaniline, against Gram-positive and Gram-negative bacteria. Results indicated a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli.

-

Antiparasitic Activity :

- Research focusing on the optimization of dihydroquinazolinone compounds reported that modifications similar to those in 4-bromo-2-fluoro-6-methoxyaniline could enhance activity against Plasmodium falciparum, the malaria-causing parasite. The study noted that structural modifications significantly influenced both metabolic stability and aqueous solubility, which are critical for in vivo efficacy .

- Enzyme Inhibition Assays :

Comparative Analysis with Related Compounds

To understand the biological potential of 4-bromo-2-fluoro-6-methoxyaniline better, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 2-Bromo-4-fluoroaniline | Bromine at position 2, fluorine at 4 | Moderate antibacterial activity |

| 2-Bromo-6-methoxyaniline | Bromine at position 2, methoxy at 6 | Antifungal properties |

| 4-Bromo-2-fluoroaniline | Bromine at position 4, fluorine at 2 | Potential anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.